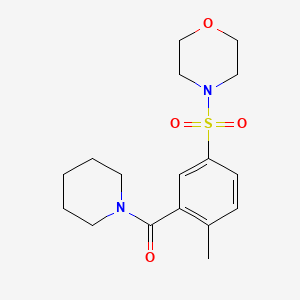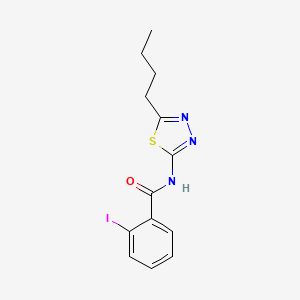
1-phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Vue d'ensemble
Description
1-Phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different substituents.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce dihydroimidazole compounds .
Applications De Recherche Scientifique
1-Phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Phenylimidazole: Similar in structure but lacks the dihydro and amine groups.
4,5-Dihydro-1H-imidazol-2-amine: Similar but without the phenyl group.
1-Phenylimidazole: Similar but without the dihydro and amine groups.
Uniqueness: 1-Phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-phenyl-4,5-dihydroimidazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.BrH/c10-9-11-6-7-12(9)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCNOGJAZTLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)C2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide](/img/structure/B5249319.png)


![N-(3-isopropoxypropyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5249331.png)

![1-cyclohexyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5249337.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5249353.png)

![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5249364.png)
![10-(2-methyl-1,3-thiazol-4-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5249388.png)

![1-[(4-Butoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5249416.png)

